molecular formula C13H14F3N3O2 B2682203 Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1011370-71-0

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B2682203
CAS No.: 1011370-71-0
M. Wt: 301.269
InChI Key: OVLIVSIHUPFXHQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a trifluoromethyl group at position 4, methyl groups at positions 3 and 6, and an ethyl acetate moiety at position 1. Its molecular weight is 327.3 g/mol, and it exhibits moderate lipophilicity, influenced by the electron-withdrawing trifluoromethyl group .

Properties

IUPAC Name

ethyl 2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-4-21-10(20)6-19-12-11(8(3)18-19)9(13(14,15)16)5-7(2)17-12/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLIVSIHUPFXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors, such as 3,6-dimethyl-4-(trifluoromethyl)pyrazole and a pyridine derivative, under acidic or basic conditions.

    Esterification: The resulting pyrazolopyridine intermediate is then esterified with ethyl bromoacetate in the presence of a base like potassium carbonate or sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 4 activates adjacent positions on the pyridine ring for nucleophilic substitution. For example:

  • Chlorination : Under POCl₃, pyrazolo[3,4-b]pyridines undergo substitution at C4 to form 4-chloro derivatives ( ).

  • Amination : Buchwald–Hartwig coupling introduces amines at electrophilic positions (e.g., C6) using palladium catalysts ( ).

Key Data :

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationPOCl₃, 110°C, 1.5–12 h4-Chloro derivative75–89%
AminationPd(dba)₂, XPhos, 100°CC6-Arylamine62%

Ester Hydrolysis and Functionalization

The ethyl acetate side chain undergoes hydrolysis to yield carboxylic acid intermediates, enabling further derivatization:

  • Saponification : NaOH in ethanol/water converts the ester to a carboxylate, which can be coupled with amines ( ).

  • Transesterification : Methanol/H₂SO₄ replaces the ethyl group with methyl ( ).

Example Pathway :

  • Hydrolysis: Ethyl ester → Carboxylic acid (NaOH, 80°C, 4 h).

  • Amidation: Carboxylic acid + R-NH₂ → Amide (EDC/HOBt, 25°C) ( ).

Cross-Coupling Reactions

The pyridine ring participates in palladium-mediated couplings:

  • Suzuki–Miyaura : Boronic acids couple at C5 or C6 using Pd(PPh₃)₄/K₂CO₃ ( ).

  • Miyaura Borylation : Bis(pinacolato)diboron introduces boronate esters for further functionalization ( ).

Notable Example :
A Suzuki reaction with 3-fluorophenylboronic acid yielded a biaryl derivative with IC₅₀ = 56 nM against TRKA kinase ( ).

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes regioselective substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 ( ).

  • Halogenation : NIS (N-iodosuccinimide) iodinates C5 in DMF ( ).

Regiochemical Control :
The trif

Scientific Research Applications

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate exhibits a range of biological activities that make it relevant in medicinal chemistry:

  • Inhibitory Activity : The compound has shown potential as an inhibitor of various enzymes and proteins involved in disease processes. For instance, pyrazolo[3,4-b]pyridines are known to inhibit protein kinases and reverse transcriptases, which are crucial targets in cancer therapy and antiviral treatments .
  • Antioxidant Properties : The compound may possess antioxidant activities that can protect cells from oxidative stress, contributing to its therapeutic potential in neurodegenerative diseases .
  • Vasodilatory Effects : Similar compounds have been noted for their vasodilatory effects, which could be beneficial in treating cardiovascular diseases .

Therapeutic Applications

Given its biological properties, this compound can be considered for several therapeutic applications:

  • Cancer Treatment : Due to its inhibitory action on protein kinases, this compound may serve as a lead structure for developing new anticancer agents.
  • Antiviral Agents : Its potential as an HIV reverse transcriptase inhibitor positions it as a candidate for antiviral drug development.
  • Cardiovascular Health : The vasodilatory effects suggest possible applications in managing hypertension and other cardiovascular conditions.

Research Findings

Recent studies have focused on enhancing the pharmacokinetic properties of pyrazolo[3,4-b]pyridine derivatives to improve their bioavailability and efficacy. For instance, modifications to the chemical structure have been explored to optimize absorption and reduce metabolic degradation in vivo .

Case Studies

Several case studies highlight the applications of pyrazolo[3,4-b]pyridines:

  • A study investigating the inhibition of BCL6 function demonstrated the effectiveness of pyrazolo[3,4-b]pyridine derivatives in disrupting protein-protein interactions critical for tumor growth .
  • Research aimed at improving oral bioavailability of pyrazolo-pyridone inhibitors revealed strategies that could be applicable to this compound as well .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityTherapeutic Potential
Ethyl 2-(3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetateLacks trifluoromethyl groupReduced potencyLimited applications
2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acidCarboxylic acid analogVaries based on pHPotential anti-inflammatory
Methyl ester variantsDifferent ester groupsVaries widelyDiverse pharmacological profiles

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Biological Activity Reference
Ethyl 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate 3-NH₂, 4,6-diMe, ethyl acetate 307.3 Amino group enables hydrogen bonding; precursor for hydrazide synthesis Intermediate for bioactive derivatives (e.g., oxadiazoles)
Ethyl [3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 3-cyclopropyl, 6-Me, 4-CF₃, ethyl acetate 327.3 Cyclopropyl increases steric bulk; similar lipophilicity to target compound Not explicitly reported
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 6-(2-MeO-phenyl), 3-Me, 4-CF₃, acetic acid 365.3 Aromatic substitution enhances π-π interactions; carboxylic acid improves polarity Potential solubility challenges due to acidic group
Ethyl 2-(3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate 3-NH₂, 6-CF₃, ethyl acetate 335.3 Trifluoromethyl at position 6; amino group at position 3 Anticancer activity (IC₅₀ values in µM range)
Key Observations:
  • Functional Groups: Replacing the 3-methyl group with an amino group () introduces hydrogen-bonding capability, which can enhance interactions with enzymes or receptors .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative (), though the latter may exhibit higher solubility in aqueous environments .

Stability and Commercial Availability

  • The target compound is listed as discontinued (), possibly due to instability under storage conditions (e.g., ester hydrolysis) .
  • Analogs with cyclopropyl () or aromatic substituents () remain available, suggesting better stability or commercial demand .

Biological Activity

Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS No. 1011370-71-0) is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄F₃N₃O₂ with a molecular weight of 301.26 g/mol. The structural features include a trifluoromethyl group and a pyrazolo-pyridine core, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄F₃N₃O₂
Molecular Weight301.26 g/mol
CAS Number1011370-71-0
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the pyrazolo[3,4-b]pyridine framework is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds. Recent studies have highlighted various synthetic routes that optimize yield and purity while minimizing environmental impact .

Anticancer Activity

Research indicates that compounds derived from the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In particular, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB pathway in cellular models. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has shown promising results against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. Its minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Mechanism : A study conducted on animal models of arthritis showed that treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls .

Q & A

Basic: How can synthesis conditions for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves solvent selection, catalyst use, and reaction time control. For example:

  • Solvent/Catalyst System : Use toluene with trifluoroacetic acid (TFA, 30 mol%) under reflux, as demonstrated in the condensation of pyrazole amines with ketoesters . Alternatively, anhydrous DMF with potassium carbonate facilitates alkylation reactions (e.g., ethyl-2-chloroacetate) .
  • Reaction Monitoring : Track progress via TLC or HPLC to identify intermediate phases. Adjust reflux duration (typically 4–6 hours) based on real-time purity data.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity to ≥95% .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : Key for structural confirmation. The ethyl ester group appears as a triplet at δ1.13 ppm and quartet at δ4.22 ppm in <sup>1</sup>H NMR . The pyrazole and trifluoromethyl groups show distinct <sup>19</sup>F and <sup>13</sup>C signals.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 367.35) validate molecular weight .
  • X-ray Crystallography : Use SHELXL for high-resolution crystal structure determination, particularly to resolve steric effects from the trifluoromethyl group .

Advanced: How can computational methods predict biological interactions or reactivity of this compound?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., enzymes). For pyrazolo[3,4-b]pyridines, prioritize hydrophobic pockets due to the trifluoromethyl group’s electronegativity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic substitutions. The electron-withdrawing CF3 group lowers LUMO energy, favoring charge-transfer interactions .

Advanced: How should researchers address discrepancies in purity data across synthesis batches?

Methodological Answer:

  • Root-Cause Analysis : Compare HPLC chromatograms (e.g., C18 column, acetonitrile/water mobile phase) to identify impurities. Common issues include unreacted starting materials (e.g., pyrazole amines) or side products from incomplete alkylation .
  • Process Variables : Test the impact of moisture (use inert gas purging) or temperature fluctuations. The trifluoromethyl group’s sensitivity to hydrolysis may require rigorous anhydrous conditions .
  • Validation : Cross-validate purity assays (e.g., NMR integration vs. HPLC area-under-curve) to rule out instrumental bias .

Advanced: What are the safety protocols for handling this compound in reactive environments?

Methodological Answer:

  • Thermal Stability : Avoid temperatures >50°C to prevent decomposition. Store at 2–8°C in airtight containers under nitrogen .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats. The compound’s flammability (GHS H225) mandates spark-free tools .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact due to potential exothermic reactions .

Basic: How is the trifluoromethyl group’s electronic impact characterized in this scaffold?

Methodological Answer:

  • Spectroscopic Analysis : <sup>19</sup>F NMR (δ -60 to -65 ppm) and IR (C-F stretch ~1100 cm<sup>-1</sup>) confirm CF3 presence. Compare with non-fluorinated analogs to assess electron-withdrawing effects .
  • Crystallographic Data : SHELX-refined structures reveal bond length alterations (e.g., shortened C-N bonds in the pyrazole ring) due to CF3 inductive effects .

Advanced: What strategies resolve crystallographic disorder in X-ray structures of this compound?

Methodological Answer:

  • SHELXL Refinement : Apply restraints to anisotropic displacement parameters for the trifluoromethyl group. Use PART instructions to model disorder across multiple sites .
  • Twinned Data Handling : For crystals with pseudo-merohedral twinning, apply HKLF 5 format in SHELXL and refine twin laws iteratively .

Basic: How are stability studies designed for this compound under varying pH conditions?

Methodological Answer:

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on hydrolysis of the ester group or CF3 detachment .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. The ester group typically degrades faster in alkaline conditions .

Advanced: How do steric effects from the 3,6-dimethyl groups influence regioselectivity in further derivatization?

Methodological Answer:

  • Suzuki Coupling Challenges : The 3,6-dimethyl groups hinder palladium catalyst access to the pyridine ring. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to promote coupling at the 4-position .
  • Electrophilic Substitution : Nitration occurs preferentially at the 5-position due to steric shielding at 3 and 6. Confirm regiochemistry via NOESY NMR .

Advanced: What methodologies validate the compound’s role in inhibiting specific enzyme targets?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant proteins. For pyrazolo[3,4-b]pyridines, IC50 values are typically measured at µM concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics. The trifluoromethyl group often enhances enthalpy-driven interactions due to hydrophobic effects .

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